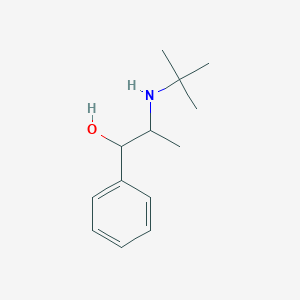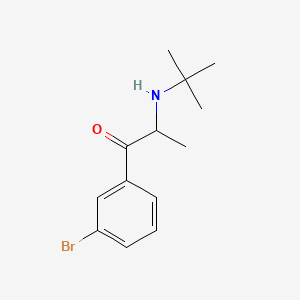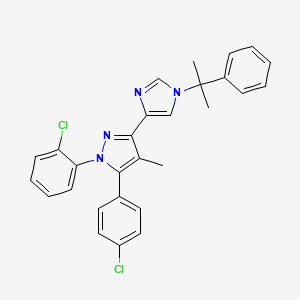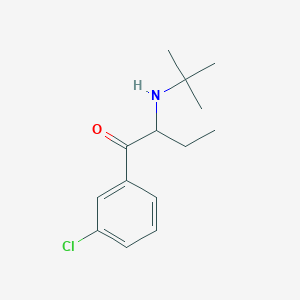![molecular formula C17H23NO2 B10791191 (4aR,7aS,12bS)-9-methoxy-3-methyl-1,2,4,4a,5,6,7,7a-octahydro-[1]benzofuro[3,2-e]isoquinoline](/img/structure/B10791191.png)
(4aR,7aS,12bS)-9-methoxy-3-methyl-1,2,4,4a,5,6,7,7a-octahydro-[1]benzofuro[3,2-e]isoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(-)-trans-9-Methoxy-3-methyl-2,3,4,4aalpha,5,6,7,7aalpha-octahydro-1H-benzo[4,5]furo[3,2-e]isoquinoline is a complex organic compound belonging to the class of isoquinoline derivatives Isoquinolines are a significant class of heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
The synthesis of (-)-trans-9-Methoxy-3-methyl-2,3,4,4aalpha,5,6,7,7aalpha-octahydro-1H-benzo[4,5]furo[3,2-e]isoquinoline involves several steps, typically starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of a suitable precursor, such as a phenol derivative, with an appropriate reagent like ethyl-2,3-dihydro-3-oxobenzo-furan-2-carboxylate.
Construction of the Isoquinoline Ring: The isoquinoline ring is then constructed by reacting the benzofuran intermediate with an amine derivative under cyclization conditions.
Industrial production methods for this compound would likely involve optimization of these synthetic steps to achieve higher yields and purity, as well as the development of scalable processes for large-scale production.
Chemical Reactions Analysis
(-)-trans-9-Methoxy-3-methyl-2,3,4,4aalpha,5,6,7,7aalpha-octahydro-1H-benzo[4,5]furo[3,2-e]isoquinoline undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the ring system.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated or hydrogenated products.
Scientific Research Applications
(-)-trans-9-Methoxy-3-methyl-2,3,4,4aalpha,5,6,7,7aalpha-octahydro-1H-benzo[4,5]furo[3,2-e]isoquinoline has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a valuable scaffold for the development of new pharmaceuticals.
Biological Studies: Researchers use this compound to study its interactions with biological molecules and its effects on cellular processes.
Industrial Applications: The compound’s chemical properties make it useful in the synthesis of other complex molecules and materials.
Mechanism of Action
The mechanism of action of (-)-trans-9-Methoxy-3-methyl-2,3,4,4aalpha,5,6,7,7aalpha-octahydro-1H-benzo[4,5]furo[3,2-e]isoquinoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and influencing various cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features .
Comparison with Similar Compounds
(-)-trans-9-Methoxy-3-methyl-2,3,4,4aalpha,5,6,7,7aalpha-octahydro-1H-benzo[4,5]furo[3,2-e]isoquinoline can be compared with other similar compounds, such as:
Isoquinoline Derivatives: Compounds like tetrahydroisoquinoline and dihydroisoquinoline share structural similarities with the target compound but differ in their specific substituents and ring systems.
Benzofuran Derivatives: Compounds like benzofuran and its derivatives also share structural features with the target compound but lack the fused isoquinoline ring.
Furoquinoline Derivatives: Compounds like furoquinoline and its derivatives have similar fused ring systems but differ in their specific functional groups and substituents.
Properties
Molecular Formula |
C17H23NO2 |
|---|---|
Molecular Weight |
273.37 g/mol |
IUPAC Name |
(4aR,7aS,12bS)-9-methoxy-3-methyl-1,2,4,4a,5,6,7,7a-octahydro-[1]benzofuro[3,2-e]isoquinoline |
InChI |
InChI=1S/C17H23NO2/c1-18-10-9-17-12(11-18)5-3-8-15(17)20-16-13(17)6-4-7-14(16)19-2/h4,6-7,12,15H,3,5,8-11H2,1-2H3/t12-,15-,17-/m0/s1 |
InChI Key |
JVIMGZUQAPMHLS-NUTKFTJISA-N |
Isomeric SMILES |
CN1CC[C@@]23[C@H](C1)CCC[C@@H]2OC4=C3C=CC=C4OC |
Canonical SMILES |
CN1CCC23C(C1)CCCC2OC4=C3C=CC=C4OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-((1-((6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-3-yl)methyl)piperidin-4-yl)methoxy)benzo[d]oxazol-2(3H)-one](/img/structure/B10791108.png)
![7-(1-((6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-3-yl)methyl)piperidin-4-yloxy)benzo[d]oxazol-2(3H)-one](/img/structure/B10791120.png)
![[1-(4-Methyl-benzyl)-piperidin-4-yl]-diphenyl-methanol](/img/structure/B10791133.png)




![7-(4-((6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-2-yl)methyl)piperazin-1-yl)benzo[d]oxazol-2(3H)-one](/img/structure/B10791153.png)






